BenchChemオンラインストアへようこそ!

5-Methyl-3-(2,4,5-trimethoxyphenyl)isoxazole-4-carboxylic acid

Structure-Activity Relationship Isoxazole Anticancer Agents Trimethoxyphenyl Pharmacophore

5-Methyl-3-(2,4,5-trimethoxyphenyl)isoxazole-4-carboxylic acid (CAS 1468535-48-9; molecular formula C₁₄H₁₅NO₆; molecular weight 293.27 g/mol) is a synthetic heterocyclic compound belonging to the 3,5-disubstituted isoxazole-4-carboxylic acid family. It features a central isoxazole ring bearing a methyl group at the 5-position, a carboxylic acid at the 4-position, and a 2,4,5-trimethoxyphenyl (2,4,5-TMP) substituent at the 3-position.

Molecular Formula C14H15NO6
Molecular Weight 293.27 g/mol
Cat. No. B15334455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-3-(2,4,5-trimethoxyphenyl)isoxazole-4-carboxylic acid
Molecular FormulaC14H15NO6
Molecular Weight293.27 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C2=CC(=C(C=C2OC)OC)OC)C(=O)O
InChIInChI=1S/C14H15NO6/c1-7-12(14(16)17)13(15-21-7)8-5-10(19-3)11(20-4)6-9(8)18-2/h5-6H,1-4H3,(H,16,17)
InChIKeyRZAYKFKKRHJIKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-3-(2,4,5-trimethoxyphenyl)isoxazole-4-carboxylic acid – Structural Identity and Procurement-Relevant Profile


5-Methyl-3-(2,4,5-trimethoxyphenyl)isoxazole-4-carboxylic acid (CAS 1468535-48-9; molecular formula C₁₄H₁₅NO₆; molecular weight 293.27 g/mol) is a synthetic heterocyclic compound belonging to the 3,5-disubstituted isoxazole-4-carboxylic acid family . It features a central isoxazole ring bearing a methyl group at the 5-position, a carboxylic acid at the 4-position, and a 2,4,5-trimethoxyphenyl (2,4,5-TMP) substituent at the 3-position . This specific 2,4,5-trimethoxy substitution pattern distinguishes it from the more extensively studied 3,4,5-trimethoxyphenyl (3,4,5-TMP) regioisomer commonly found in combretastatin A-4 analogs and tubulin-targeting agents [1]. The compound is commercially available from multiple suppliers at research-grade purity (typically ≥98%), and falls within the broad patent class of 3-aryl-5-alkyl-isoxazole-4-carboxylic acid derivatives claimed for endoparasite control (DE4219247A1) [2].

Why 5-Methyl-3-(2,4,5-trimethoxyphenyl)isoxazole-4-carboxylic Acid Cannot Be Indiscriminately Interchanged with Regioisomeric or Simplified Analogs


Trimethoxyphenyl-substituted isoxazole-4-carboxylic acids exhibit pronounced structure-activity dependence on the precise methoxy substitution topology. The 3,4,5-TMP pharmacophore is a well-validated tubulin-binding motif critical for antimitotic potency, as demonstrated by the SAR study of 4-acylaminoisoxazoles where the 3,4,5-trimethoxyphenyl residue was identified as the key structural parameter determining efficiency toward both tubulin and other molecular targets [1]. By contrast, the 2,4,5-TMP substitution pattern in the target compound redistributes electron density on the aryl ring, altering both H-bond acceptor geometry and dipole moment relative to the 3,4,5-TMP isomer—parameters that directly affect target engagement profiles [2]. In the context of isoxazole-4-carboxylic acid endoparasiticides claimed in DE4219247A1, aryl substitution identity (including methoxy position) is a defined variable within the Markush structure, implying that biological activity is contingent on the specific aryl substitution pattern [3]. Generic interchange with the unsubstituted phenyl, 3,4,5-TMP, or 2,4,6-TMP analogs therefore carries the risk of altered target binding, reduced potency, or complete loss of the desired biological effect in any given assay system.

Quantitative Differentiation Evidence for 5-Methyl-3-(2,4,5-trimethoxyphenyl)isoxazole-4-carboxylic Acid Versus Closest Analogs


Methoxy Substitution Topology: 2,4,5-TMP vs 3,4,5-TMP Regioisomer – Distinct Electron Distribution and Biological SAR Implications

The 2,4,5-trimethoxyphenyl substitution pattern in the target compound produces a fundamentally different electron density distribution on the aryl ring compared to the canonical 3,4,5-TMP motif. In a dedicated study of 2,4,5-trimethoxy 3,5-diaryl isoxazoles, compounds bearing the 2,4,5-TMP substituent at the C-5 position of the isoxazole ring demonstrated anticancer activity with the 3-trifluoromethyl-substituted analog (5g) achieving IC₅₀ values of 8.56 ± 0.32 µg/mL (MCF-7), 12.16 ± 0.86 µg/mL (SW-982), and 10.16 ± 0.68 µg/mL (HeLa) [1]. In contrast, the established SAR for 3,4,5-TMP-bearing isoxazoles in the 4-acylaminoisoxazole series shows that the 3,4,5-trimethoxyphenyl residue is the dominant determinant of tubulin-targeting activity, with compound 1aa achieving IC₅₀ values of 0.99 µM (growth inhibition, A549) and 0.271 µM (viability, A549) [2]. These two trimethoxy substitution patterns drive different biological profiles: the 3,4,5-TMP pattern favors tubulin polymerization inhibition, while the 2,4,5-TMP pattern, being relatively underexplored, may offer alternative target engagement profiles accessible through the carboxylic acid handle at the 4-position for derivatization.

Structure-Activity Relationship Isoxazole Anticancer Agents Trimethoxyphenyl Pharmacophore

Regioisomeric Comparator Set: Positional Methoxy Isomer Differentiation Among 2,4,5-TMP, 2,4,6-TMP, and 2,3,4-TMP Isoxazole-4-carboxylic Acids

Four regioisomeric 5-methyl-3-(trimethoxyphenyl)isoxazole-4-carboxylic acids are commercially catalogued, each bearing a distinct CAS number and methoxy arrangement: the target compound 2,4,5-TMP (CAS 1468535-48-9), the 2,4,6-TMP isomer (CAS 1409736-33-9), the 2,3,4-TMP isomer (CAS 1409361-18-7), and the 3,4,5-TMP isomer . While published comparative bioactivity data directly across all four regioisomers is absent from the primary literature, the 2,4,6-TMP isomer has been flagged in the BindingDB database with an IC₅₀ of 5.60 µM in a target-based assay (BindingDB ID BDBM517682), indicating measurable but moderate affinity for a specific protein target [1]. The existence of multiple commercially available regioisomers enables systematic SAR profiling of methoxy positional effects on isoxazole-4-carboxylic acid pharmacology—a screening opportunity not available with the singular 3,4,5-TMP variant that dominates the literature. The 2,4,5-TMP isomer in particular offers a unique juxtaposition of two ortho-methoxy groups (2- and 4-positions relative to the isoxazole attachment point) with a single para-methoxy, creating an asymmetric H-bond acceptor surface that differs qualitatively from the symmetric 2,4,6-TMP and the contiguous 2,3,4-TMP patterns.

Regioisomer Profiling Chemical Biology Probes Isoxazole Carboxylic Acid Library

Patent-Covered Endoparasiticide Scaffold: 3-Aryl-5-alkyl-isoxazole-4-carboxylic Acid Class with Defined Structure-Activity Scope

The target compound falls within the generic Markush structure of DE4219247A1 (filed by Bayer AG, 1992), which claims 3-aryl-substituted 5-alkyl-isoxazole-4-carboxylic acid derivatives for combating endoparasites in veterinary medicine [1]. The patent specifically defines aryl substituents as optionally bearing one or more C₁-C₄ alkoxy groups (including methoxy), and the 5-alkyl position (R¹) as C₁-C₄ alkyl—precisely matching the target compound's 5-methyl and 2,4,5-trimethoxyphenyl architecture [2]. While the patent does not disclose quantitative endoparasiticidal activity data for individual exemplified compounds in the publicly accessible document, it establishes this compound class as having demonstrated utility against endoparasites, with the aryl substitution pattern (including methoxy number and position) being a critical variable within the claimed scope [2]. By contrast, isoxazole-4-carboxylic acid derivatives lacking the 3-aryl substituent (e.g., 3,5-dimethylisoxazole-4-carboxylic acid, CAS 2510-36-3) or bearing non-aryl groups at the 3-position fall outside this patent's endoparasiticide claims and lack documented antiparasitic activity.

Veterinary Endoparasiticide Isoxazole-4-carboxylic Acid Anthelmintic Discovery

Carboxylic Acid at C-4 vs Carboxamide Derivatives: Different Derivatization Potential and Biological Profile

The target compound bears a free carboxylic acid at the isoxazole 4-position, distinguishing it from the more extensively studied isoxazole-4-carboxamide derivatives. In the phenyl-isoxazole-carboxamide series evaluated by Hawash et al. (2021), compound 2a showed potent activity against HeLa and Hep3B cancer cell lines with IC₅₀ values of 0.91 µM and 8.02 µM respectively, with the broader series displaying an IC₅₀ range of 5.96–28.62 µM against Hep3B cells compared to doxorubicin (IC₅₀ = 2.23 µM) [1]. The free carboxylic acid in the target compound provides a distinct synthetic handle for amide coupling, esterification, or bioisosteric replacement (e.g., tetrazole, acyl sulfonamide) that is not directly accessible from the pre-formed carboxamide analogs [2]. This chemical differentiation matters for procurement: the carboxylic acid building block enables divergent library synthesis—a single purchase supports multiple derivative series—whereas carboxamide analogs are terminal compounds with limited further diversification potential without deprotection or functional group interconversion steps.

Carboxylic Acid Bioisostere Isoxazole Derivatization Medicinal Chemistry Building Block

Optimal Procurement and Application Scenarios for 5-Methyl-3-(2,4,5-trimethoxyphenyl)isoxazole-4-carboxylic Acid


Regioisomeric SAR Screening of Trimethoxyphenyl Isoxazole-4-carboxylic Acids for Target Identification

Laboratories conducting systematic structure-activity relationship studies across methoxy positional isomers can procure the complete set of four commercially available 5-methyl-3-(trimethoxyphenyl)isoxazole-4-carboxylic acid regioisomers—2,4,5-TMP (CAS 1468535-48-9), 2,4,6-TMP (CAS 1409736-33-9), 2,3,4-TMP (CAS 1409361-18-7), and 3,4,5-TMP—to map methoxy topology effects on target binding. This approach is directly supported by the known SAR divergence between 2,4,5-TMP and 3,4,5-TMP substitution patterns observed in published isoxazole anticancer studies [1][2]. The free carboxylic acid at C-4 further enables parallel derivatization of each regioisomer into matched amide or ester series for rigorous pharmacological comparison.

Veterinary Endoparasiticide Lead Optimization Using the 3-Aryl-5-alkyl-isoxazole-4-carboxylic Acid Scaffold

Research programs targeting novel anthelmintic agents can utilize this compound as a starting point for optimization within the endoparasiticide pharmacophore space defined by DE4219247A1 [3]. The 2,4,5-trimethoxyphenyl substitution represents a specific aryl variant within the patent's Markush claims, and the carboxylic acid functionality permits systematic conversion to amides, esters, and other derivatives for in vitro assessment against target endoparasite species (e.g., Haemonchus contortus, Trichostrongylus colubriformis) [3]. This application is specifically enabled by the patent precedent establishing the isoxazole-4-carboxylic acid class as endoparasiticidal.

Diversity-Oriented Synthesis Starting from a Carboxylic Acid-Functionalized Isoxazole Core

Medicinal chemistry groups pursuing library-based approaches can exploit the C-4 carboxylic acid as a versatile diversification point for parallel amide synthesis (coupling with diverse amine sets), ester formation, reduction to the primary alcohol, or bioisosteric replacement with tetrazoles and acyl sulfonamides [4]. This contrasts advantageously with procurement of pre-formed carboxamide analogs, which are synthetic dead-ends. The 2,4,5-TMP aryl substituent additionally provides a unique H-bond acceptor geometry for fragment-based screening campaigns, complementing the more common 3,4,5-TMP motif found in tubulin-targeting libraries [1].

Underexplored Chemical Space Exploration in Anticancer Probe Development

Given that the 3,4,5-TMP isoxazole pharmacophore has been extensively optimized for tubulin polymerization inhibition (producing compounds with nanomolar potency such as compound 1aa, IC₅₀ = 0.271 µM against A549 viability) [2], the 2,4,5-TMP isomer represents comparatively underexplored chemical space. The preliminary data from the 2,4,5-trimethoxy 3,5-diaryl isoxazole study showing IC₅₀ values in the 8.56–12.16 µg/mL range against MCF-7, SW-982, and HeLa cells suggests a different potency window and potentially distinct mechanism from tubulin binders [1]. Researchers seeking novel anticancer mechanisms beyond microtubule disruption may therefore find the 2,4,5-TMP substitution pattern worthy of systematic investigation.

Quote Request

Request a Quote for 5-Methyl-3-(2,4,5-trimethoxyphenyl)isoxazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.